1,2-Thiazole-5-carbonyl chloride

Vue d'ensemble

Description

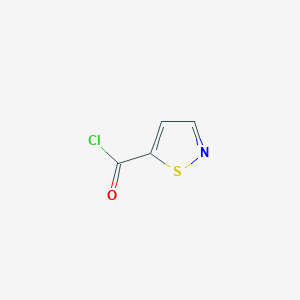

1,2-Thiazole-5-carbonyl chloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carbonyl chloride group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Thiazole-5-carbonyl chloride can be synthesized through various methods. One common approach involves the chlorination of 1,2-thiazole-5-carboxylic acid. This reaction typically uses thionyl chloride or oxalyl chloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

1,2-Thiazole-5-carboxylic acid+Thionyl chloride→1,2-Thiazole-5-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 1,2-thiazole-5-carboxylic acid.

Condensation Reactions: It can react with amines to form thiazole-based amides, which are important in pharmaceutical synthesis.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Condensation Reactions: These are often conducted under mild heating to facilitate the formation of amide bonds.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thiazole Derivatives: Various functionalized thiazoles can be synthesized depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

- Drug Synthesis : 1,2-Thiazole-5-carbonyl chloride is primarily used as an intermediate in the synthesis of numerous pharmaceuticals, including antimicrobial and anticancer agents. The compound's reactivity enables the formation of various derivatives that exhibit biological activity. For example, thiazole derivatives have been linked to improved efficacy in treating conditions such as cancer and epilepsy due to their ability to interact with specific biological targets .

- Anticancer Agents : Research has demonstrated that thiazole-containing compounds can exhibit potent anticancer properties. For instance, thiazole-pyridine hybrids have shown better efficacy against breast cancer cells compared to standard treatments like 5-fluorouracil . These findings highlight the importance of this compound in developing novel anticancer therapies.

- Antimicrobial Activity : Compounds derived from this compound have been synthesized and tested for their antimicrobial properties. Studies indicate that certain thiazole derivatives possess significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

Organic Synthesis

- Chemical Reactions : The carbonyl chloride group in this compound makes it highly reactive towards nucleophiles, facilitating various chemical reactions such as nucleophilic substitution and hydrolysis. This reactivity is exploited in synthesizing amides and esters that are essential in pharmaceutical formulations .

- Synthesis Routes : Common synthetic routes for producing this compound include the chlorination of 1,2-thiazole-5-carboxylic acid using reagents like thionyl chloride or oxalyl chloride under reflux conditions. This method ensures high yields and purity of the final product.

Biochemical Analysis

- Enzyme Interactions : Research indicates that this compound can interact with various enzymes and proteins within biological systems. These interactions can influence metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms .

- Cellular Effects : The compound has been investigated for its effects on cellular behavior, including proliferation and apoptosis in cancer cells. Studies suggest that certain derivatives can induce cell death in cancerous cells while sparing normal cells, which is crucial for developing targeted therapies .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticonvulsant Activity : A series of thiazole-based compounds were synthesized and evaluated for anticonvulsant activity using animal models. One notable derivative demonstrated significant protective effects against seizures with a low effective dose .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines. For instance, one compound displayed an IC50 value of less than 30 µM against human melanoma cells, indicating strong potential for therapeutic use .

Activité Biologique

1,2-Thiazole-5-carbonyl chloride is an organic compound belonging to the thiazole family, characterized by its unique five-membered ring structure containing nitrogen and sulfur atoms, along with a carbonyl chloride functional group. Its molecular formula is CHClNOS. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the chlorination of 1,2-thiazole-5-carboxylic acid using reagents like thionyl chloride or oxalyl chloride under reflux conditions. The process can be summarized as follows:

This method is efficient for producing derivatives utilized in pharmaceutical chemistry and organic synthesis.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. For instance, compounds derived from thiazole have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. A notable study reported that certain thiazole derivatives displayed IC50 values as low as 0.06 µM against dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation .

Antibacterial Activity

The thiazole nucleus is essential for antimicrobial activity. Studies have demonstrated that compounds containing this moiety possess strong inhibitory effects against a range of bacteria and fungi. For example, derivatives of this compound have shown enhanced antifungal activity against species such as Candida albicans and Cryptococcus neoformans, outperforming traditional antifungal agents like fluconazole .

Anti-inflammatory Effects

In addition to anticancer and antibacterial properties, thiazole derivatives have been investigated for their anti-inflammatory effects. They interact with various biomolecules and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

The mechanism of action for this compound involves its ability to form covalent bonds with target biomolecules, leading to the inhibition or modulation of biological pathways. This reactivity is primarily due to the electrophilic nature of the carbonyl group, which allows for nucleophilic attack by amino acids in proteins or enzymes.

Case Studies

- Carbazole-Thiazole Derivatives : A study explored carbazole-based thiazole derivatives that exhibited high tyrosinase inhibitory activity with IC50 values ranging from 68 to 105 µM. The presence of chlorine in these compounds enhanced their inhibitory effects compared to standard inhibitors .

- Antitrypanosomal Activity : Research on thiazolidinone/thiazole hybrids revealed promising antitrypanosomal activity, indicating the potential application of these compounds in treating diseases like Chagas disease .

Data Summary

| Biological Activity | IC50 Values (µM) | Target | Notes |

|---|---|---|---|

| Anticancer (e.g., DHFR) | 0.06 | Cancer cell lines | High potency against multiple cancer types |

| Antibacterial | Varies | Various bacterial strains | Significant activity against Candida species |

| Tyrosinase Inhibition | 68 - 105 | Tyrosinase enzyme | Mixed mechanism of action observed |

Propriétés

IUPAC Name |

1,2-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-2-6-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSLWGCXWCZPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614119 | |

| Record name | 1,2-Thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3683-97-4 | |

| Record name | 1,2-Thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.